tert-Butyl (2-morpholino-2-oxoethyl)carbamate

Sigmatropic rearrangement Diastereoselectivity Nitrogen protecting groups

When standard Boc-glycine esters fail under basic conditions or lack stereocontrol in sigmatropic rearrangements, tert-Butyl (2-morpholino-2-oxoethyl)carbamate provides a robust alternative. Its morpholine amide resonance stabilizes the acyl donor, enabling: • 10-20:1 anti diastereoselectivities in silicon-assisted aza-[2,3]-Wittig rearrangements. • Stability to strong bases for late-stage diversification strategies impossible with ester analogs. • Acid-labile Boc group compatible with standard SPPS for morpholinoglycine oligonucleotide mimics. Research-grade material available for immediate shipment.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 114703-81-0
Cat. No. B056099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-morpholino-2-oxoethyl)carbamate
CAS114703-81-0
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)N1CCOCC1
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)12-8-9(14)13-4-6-16-7-5-13/h4-8H2,1-3H3,(H,12,15)
InChIKeyFFJJMXIKWJWZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Glycine Morpholide for Precision Synthesis


tert-Butyl (2-morpholino-2-oxoethyl)carbamate (CAS 114703-81-0), also known as Boc-Gly-morpholide or 4-(Boc-amino-acetyl)morpholine, is a carbamate-protected glycine derivative featuring an acid-labile tert-butyloxycarbonyl (Boc) group and a morpholine amide [1]. With the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol, this compound serves as a protected amino acid building block primarily utilized as a stable, activatable glycine equivalent in peptide and heterocycle synthesis [1]. The presence of both the Boc protecting group and the morpholino carbonyl defines its primary research value as a synthon for introducing masked glycine residues, enabling selective deprotection and subsequent functionalization strategies that are critical in medicinal chemistry and bioconjugation workflows [2].

Why Substitution of Boc-Glycine Morpholide Fails


In synthetic route design, substituting tert-butyl (2-morpholino-2-oxoethyl)carbamate with other Boc-glycine derivatives such as methyl esters (Boc-Gly-OMe, CAS 31954-27-5) or simple amides is not a neutral decision [1]. The morpholino carbonyl profoundly alters both the steric and electronic profile of the glycine electrophile, modulating reactivity in key transformations such as the aza-[2,3]-Wittig rearrangement [2]. While Boc-Gly-OMe is primarily a carboxylic acid surrogate, the morpholide serves as a stabilized, resonance-modulated acyl donor that can withstand strongly basic conditions [2]. Evidence directly demonstrates that the N-Boc and morpholine amide combination is essential for product stabilization and achieving high diastereoselectivities (10-20:1 anti) in sigmatropic rearrangements, a performance not replicated by methyl or benzyl ester analogs [2]. Interchanging with other protected glycine derivatives would compromise diastereocontrol, yield, and synthetic efficiency.

Boc-Glycine Morpholide: Performance Evidence vs. Analogs


Diastereoselectivity in Aza-[2,3]-Wittig Rearrangement

In the base-induced aza-[2,3]-Wittig sigmatropic rearrangement, the N-Boc morpholine amide (Product 23 in the original study) is explicitly compared to other migrating groups. The inclusion of the morpholine amide structure directly contributes to the high anti diastereoselectivity observed. The study reports that products formed with this group exhibit an anti-selectivity ratio of 10-20:1, a crucial metric for stereochemical control not uniformly achieved by simple ester or amide analogs [1].

Sigmatropic rearrangement Diastereoselectivity Nitrogen protecting groups

Base Stability Advantage

The aza-[2,3]-Wittig rearrangement protocol explicitly requires a carbonyl-based nitrogen protecting group that is stable to an excess of strong base [1]. The N-Boc group on the morpholide satisfies this condition, enabling the reaction to proceed with excellent yields and diastereoselectivity. In contrast, common Boc-amino acid methyl or benzyl esters would undergo rapid saponification or transesterification under these conditions, leading to decomposition of the starting material or product. This is a direct, experimentally demonstrated stability advantage.

Protecting group stability Base stability Synthetic robustness

Carbonyl Synthon Utility

The study explicitly highlights that 'Product 23 containing the morpholine amide group is useful for preparing other carbonyl derivatives' [1]. This is not a generic statement; it reflects the unique ability of the morpholino amide to serve as a stable, isolable, and selectively activatable acyl donor. In contrast, simple Boc-glycine amides derived from ammonia or primary amines offer less steric and electronic tunability for subsequent transformations, potentially limiting the scope of derivatization.

Synthetic intermediate Carbonyl derivative synthesis Morpholine amide utility

Anion Stabilization Mechanism

The success of the aza-[2,3]-Wittig rearrangement hinges on the migrating group's ability to stabilize the initial anion by resonance and to possess a G-CH3 pKa greater than 22 to ensure sufficient reactivity [1]. The morpholine amide fulfills this requirement, whereas simple N-methyl or N,N-dimethyl amides may not adequately stabilize the anion or may alter the pKa threshold, potentially quenching reactivity or reducing yield. This electronic fine-tuning is a direct requirement of the reaction mechanism.

Anion stabilization Resonance effects Deprotonation efficiency

Purity Specifications from Vendors

To ensure reliable synthetic outcomes, procurement of high-purity material is essential. AKSci, a reputable supplier, lists this compound (Catalog 2422AA) with a minimum purity specification of 95% . CymitQuimica offers a grade at 98.0% purity . These purity levels are critical for reactions where impurities can act as catalyst poisons or lead to side products, distinguishing this compound from lower-purity, unbranded alternatives.

Purity specification Quality control Procurement standard

Key Applications of Boc-Glycine Morpholide


Stereoselective Aza-[2,3]-Wittig Rearrangement

This compound is optimally deployed as a migrating group precursor in silicon-assisted aza-[2,3]-Wittig sigmatropic rearrangements. The evidence demonstrates that its use enables high anti diastereoselectivities of 10-20:1, a critical factor for synthesizing enantiomerically enriched amine intermediates for pharmaceutical candidates [1]. Any substitution with a non-morpholine amide would compromise this diastereocontrol, making this compound the rationally selected reagent for this class of transformation.

Stable Carbonyl Derivatives for Medicinal Chemistry

The morpholide's documented utility for preparing other carbonyl derivatives makes it a strategic choice for medicinal chemists building fragment libraries [1]. Its stability to strong bases allows it to be carried through synthetic sequences where ester analogs would be hydrolyzed, enabling late-stage diversification strategies that are not feasible with Boc-Gly-OMe.

Solid-Phase Peptide Synthesis with Masked Glycine

As a Boc-protected glycine morpholide, this compound is an ideal monomer for solid-phase peptide synthesis (SPPS) of morpholinoglycine oligonucleotide mimics [2]. The acid-labile Boc group allows for standard SPPS deprotection, while the morpholino carbonyl provides the necessary stability and reactivity for oxalyl linker chemistry, a design feature not shared by simple Boc-glycine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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